

G-479 (Ganitumab): An In-depth Technical Guide on Solubility and Stability

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Compound of Interest

Compound Name: G-479

Cat. No.: B15612159

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for **G-479**, an investigational monoclonal antibody also known as ganitumab (AMG 479). The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Introduction

G-479 (Ganitumab) is a recombinant human monoclonal antibody that targets the human type 1 insulin-like growth factor receptor (IGF1R). By binding to IGF1R, ganitumab inhibits the interaction of the receptor with its ligands, IGF-1 and IGF-2, thereby blocking downstream signaling pathways involved in cell proliferation and survival.

Solubility Data

Ganitumab is supplied as a liquid formulation, indicating its solubility in aqueous solutions. The following table summarizes the available quantitative data on its solubility.

Parameter	Value	Solvent/Formulation	Source
Concentration	1.86 mg/mL	100 mM Proline, 20 mM Arginine, pH 5.0	[1]
Concentration	1.0 mg/mL	0.01M PBS, pH 7.4	[2]

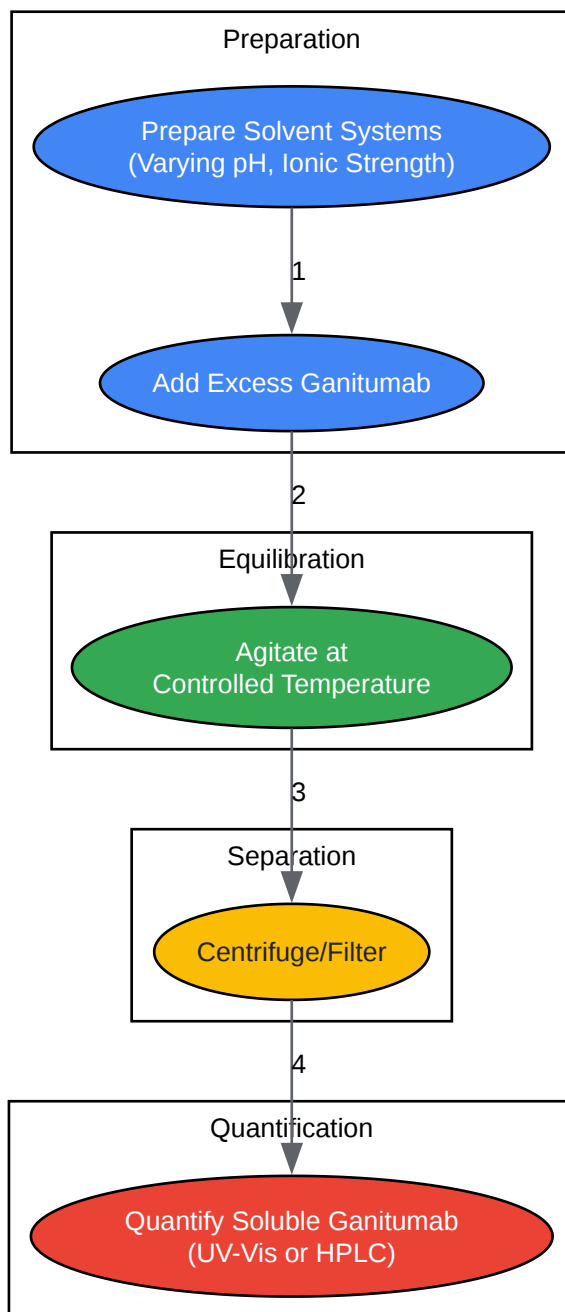
Experimental Protocol for Solubility Determination:

While specific protocols for determining the solubility of ganitumab are not publicly available, a general approach for monoclonal antibodies would involve the following steps:

- **Preparation of Solvent Systems:** A range of aqueous buffers with varying pH (e.g., from acidic to basic) and ionic strengths would be prepared. Other relevant solvents could include those containing excipients planned for formulation.
- **Equilibration:** An excess amount of ganitumab would be added to each solvent system. The mixtures would then be gently agitated at a controlled temperature until equilibrium is reached.
- **Separation of Undissolved Protein:** The saturated solutions would be centrifuged or filtered to remove any undissolved antibody.
- **Quantification:** The concentration of ganitumab in the supernatant or filtrate would be determined using a validated analytical method, such as UV-Vis spectroscopy (measuring absorbance at 280 nm) or high-performance liquid chromatography (HPLC).

A workflow for a typical solubility study is depicted below.

Experimental Workflow for Solubility Determination

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Experimental Workflow for Solubility Determination

Stability Data

The stability of ganitumab is crucial for its therapeutic efficacy and safety. Available data from product information sheets for research-grade material provide insights into its stability under various storage conditions.

Storage Condition	Duration	Stability	Source
-80°C	2 years	Stable	[1]
-20°C to -80°C	1 year	Stable	[2][3]
2-8°C (undiluted)	1 week	Stable	[2]
Freeze-thaw cycles	Multiple	Avoid	[1][2][3]

Experimental Protocols for Stability Assessment:

Detailed experimental protocols for the stability testing of ganitumab are not publicly disclosed. However, a standard approach for monoclonal antibodies would involve forced degradation studies and long-term stability testing under ICH guidelines.

Forced Degradation Studies:

Forced degradation studies are designed to identify potential degradation pathways and develop stability-indicating analytical methods. These studies typically involve exposing the antibody to harsh conditions, such as:

- Thermal Stress: Incubation at elevated temperatures (e.g., 40°C, 50°C).
- Photostability: Exposure to light according to ICH Q1B guidelines.
- Oxidative Stress: Treatment with an oxidizing agent like hydrogen peroxide.
- pH Stress: Exposure to acidic and basic conditions.
- Mechanical Stress: Agitation or shearing forces.

Long-Term Stability Testing:

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the product. Samples are stored at the specified temperature and humidity, and tested at predetermined time points for various quality attributes.

Analytical Methods for Stability Assessment:

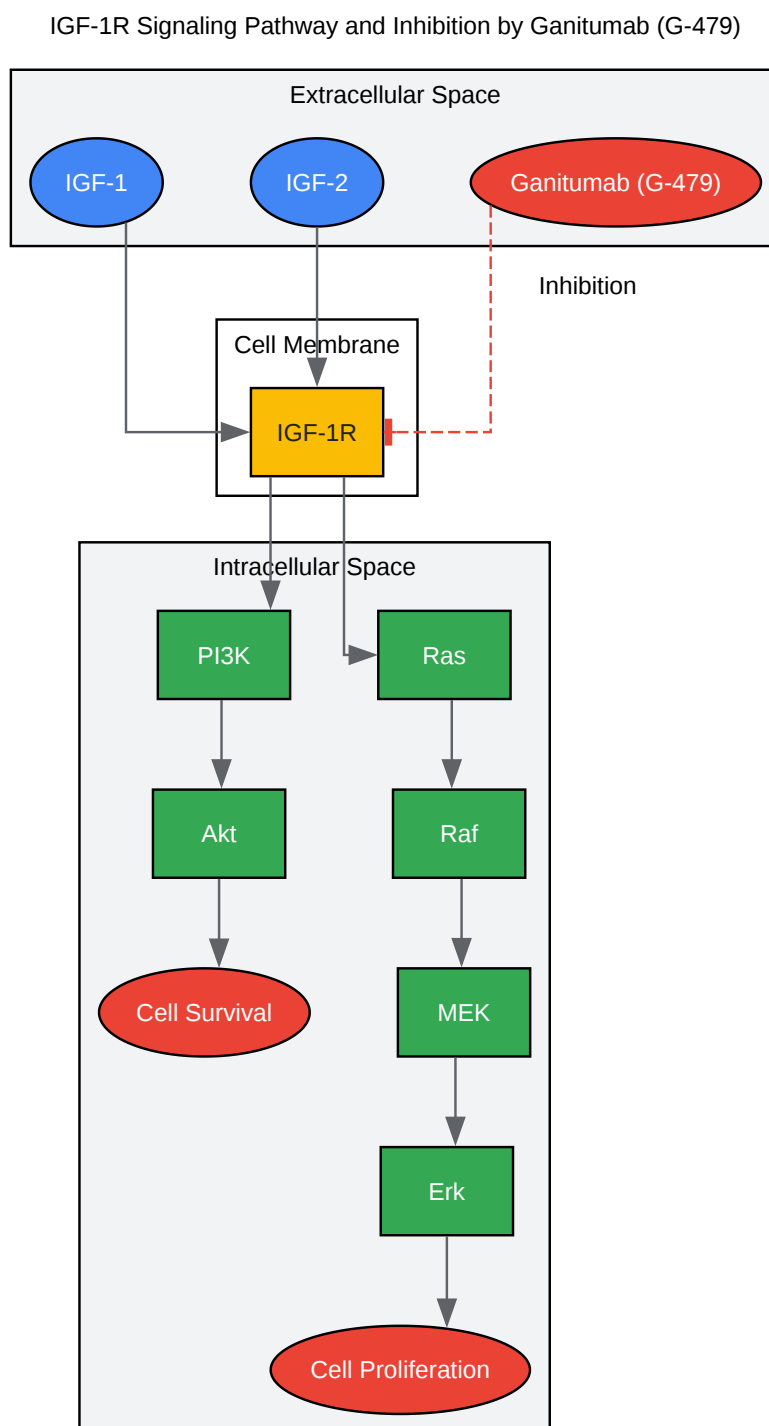
A suite of analytical techniques is employed to monitor the stability of monoclonal antibodies like ganitumab. These methods can detect changes in the antibody's structure, purity, and potency.

Analytical Method	Purpose
Size Exclusion Chromatography (SEC-HPLC)	To detect and quantify aggregates and fragments.
Ion-Exchange Chromatography (IEX-HPLC)	To assess charge heterogeneity and modifications like deamidation.
Reversed-Phase HPLC (RP-HPLC)	To detect chemical modifications and impurities.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)	To assess purity and integrity under reducing and non-reducing conditions.
Capillary Isoelectric Focusing (cIEF)	To determine the isoelectric point and charge variants.
Potency Assays (e.g., ELISA, cell-based assays)	To measure the biological activity of the antibody.

Signaling Pathway

Ganitumab exerts its therapeutic effect by inhibiting the IGF-1R signaling pathway. Upon binding of its ligands (IGF-1 and IGF-2), IGF-1R undergoes autophosphorylation, which triggers two major downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/Erk (MAPK) pathway. These pathways are crucial for cell proliferation, survival, and differentiation. Ganitumab blocks the initial step of this cascade by preventing ligand binding to IGF-1R.

The diagram below illustrates the IGF-1R signaling pathway and the point of inhibition by ganitumab.



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IGF-1R Signaling Pathway and Inhibition by Ganitumab

Conclusion

This technical guide summarizes the currently available public information on the solubility and stability of **G-479** (ganitumab). It is formulated as a soluble liquid and exhibits stability under recommended storage conditions. As an investigational drug, detailed quantitative stability data and specific experimental protocols are limited in the public domain. The provided information on its mechanism of action and the associated signaling pathway can guide further research and development efforts. For detailed and specific applications, it is recommended to consult the product-specific documentation provided by the supplier.

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